4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Overview
Description
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C11H17N3.2ClH and a molecular weight of 264.2 g/mol . It is a pyrimidine derivative that contains a piperidine ring, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The presence of certain groups on the piperidine ring can increase the cytotoxicity of the derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can have a wide range of biological and pharmacological activities .
Result of Action
Piperidine derivatives can have a wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves several steps. One common method includes the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and specific catalysts depending on the reaction type . The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: This compound contains a thiol group instead of a piperidine ring, leading to different chemical properties and applications.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: This compound has methoxy groups and a piperazine ring, which also results in distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a piperidine moiety, providing unique chemical and biological properties .
Properties
IUPAC Name |
4,6-dimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBYRJQNUWCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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